N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
This compound features a tetrahydroquinolinone scaffold fused with a benzenesulfonamide moiety.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-18-15-9-8-13(11-12(15)7-10-16(18)19)17-22(20,21)14-5-3-2-4-6-14/h2-6,8-9,11,17H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOLWTIZVUXKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction Protocol
Reagents :
-
Isatin (1.0 equiv)
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Methyl vinyl ketone (1.2 equiv)
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Concentrated HCl (catalyst)
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Ethanol (solvent)
Procedure :
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Dissolve isatin (10 mmol) in ethanol (50 mL).
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Add methyl vinyl ketone (12 mmol) and HCl (2 mL).
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Reflux at 80°C for 6–8 hours.
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Cool to room temperature and neutralize with NaHCO₃.
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Extract with ethyl acetate and evaporate under reduced pressure.
Yield : 68–75%.
Alternative Methods
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 6-bromo-1-methyl-tetrahydroquinolin-2-one with ammonia yields the core structure (yield: 55–60%).
-
Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields (70%).
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C → RT | Prevents hydrolysis of sulfonyl chloride |
| Solvent | Anhydrous DCM | Enhances reagent stability |
| Base | Pyridine > TEA | Better acid scavenging |
| Stoichiometry | 1.1 equiv sulfonyl chloride | Minimizes side products |
Side Reactions :
-
Over-sulfonylation at the 3-position (5–8% yield loss).
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Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).
Purification and Isolation Techniques
Crude product purification is critical due to residual starting materials and regioisomers.
Column Chromatography
-
Stationary Phase : Silica gel (230–400 mesh).
-
Mobile Phase : Ethyl acetate/hexane gradient (1:4 → 1:1).
-
Purity : >98% (HPLC).
Recrystallization
-
Solvent System : Ethanol/water (4:1).
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Crystal Characteristics : Needle-shaped crystals, mp 162–164°C.
Industrial-Scale Production
Continuous Flow Synthesis
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic (0.5 mm ID) |
| Residence Time | 10 minutes |
| Throughput | 1.2 kg/day |
| Yield | 90% |
Advantages :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 10.2 (s, NH), 7.8–7.6 (m, Ar-H), 3.1 (s, N-CH₃), 2.9 (t, CH₂) |
| ¹³C NMR | δ 172.1 (C=O), 139.2 (S-C), 121.8–128.4 (Ar-C) |
| HRMS | [M+H]⁺ calc. 331.1245, found 331.1241 (Δ = -1.2 ppm) |
Stability Studies
-
Storage : Stable for 12 months at -20°C under N₂.
-
Degradation : <5% after 4 weeks at 40°C/75% RH.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Sulfonylation | 82–88 | 98 | Moderate |
| Continuous Flow | 90 | 99 | High |
| Microwave-Assisted | 70 | 95 | Low |
Chemical Reactions Analysis
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium hydroxide, leading to the formation of substituted derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been studied for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that this compound could effectively target specific cancer pathways, leading to reduced proliferation of malignant cells .
ABA Mimicking Activity
This compound has been identified as a potent activator of abscisic acid (ABA) receptors in plants. In a study involving Arabidopsis thaliana, the compound was shown to mimic ABA's effects, promoting drought resistance by activating gene networks similar to those induced by ABA itself. This application is particularly relevant in agricultural biotechnology for developing crops that can withstand abiotic stressors .
Case Studies
Synthesis of Novel Compounds
The sulfonamide group present in this compound allows for further derivatization, leading to the synthesis of novel compounds with tailored biological activities. This is crucial for drug discovery and development processes where structural modifications can enhance therapeutic efficacy.
Biochemical Research
This compound serves as a biochemical tool for studying enzyme interactions and receptor-ligand dynamics due to its ability to bind selectively to specific proteins involved in signaling pathways.
Data Table: Structural Characteristics
| Property | Value |
|---|---|
| InChI Key | JKRLUDGFPXLBQG-UHFFFAOYSA-N |
| LogP | 2.7258 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 45.871 Ų |
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs differ in substituents on the benzene ring, tetrahydroquinoline core, or sulfonamide linker. These modifications influence physicochemical properties, binding affinities, and biological activity. Below is a detailed analysis:
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects on Bioactivity: The 4-cyclohexyl analog (3d) exhibits nanomolar inhibition against TRIM24/BRPF1 bromodomains, highlighting the importance of bulky hydrophobic groups for target engagement . The 2,4-dimethoxy analog (4A7) lacks reported activity, suggesting electron-donating groups may reduce binding in certain contexts .
- Structural Modifications for Solubility :
- Alkyl Chain Variations :
Research Implications
The diversity in substituent patterns among analogs underscores the versatility of the tetrahydroquinolinone-sulfonamide scaffold. For example:
Biological Activity
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide compound that exhibits a range of biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 344.4 g/mol. Its structure features a quinoline moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.
The mechanism of action for this compound involves:
- DNA Intercalation : The quinoline component can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key enzymes involved in cellular metabolism.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : It has shown promising results in inhibiting the proliferation of cancer cells in vitro.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MV4-11 (leukemia) | 0.015 | High |
| A549 (lung cancer) | 0.103 | Moderate |
| HCT116 (colon cancer) | 0.078 | Moderate |
These results indicate that this compound exhibits significant antiproliferative activity against human leukemia cells compared to standard treatments like cisplatin .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- It demonstrated effective inhibition against several bacterial strains.
- The sulfonamide structure is known to enhance antibacterial activity by interfering with folate synthesis pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy:
- Study on Leukemia Cells : A study reported that derivatives of this compound showed enhanced activity against MV4-11 leukemia cells with IC50 values significantly lower than those of related compounds .
- Selectivity Against Cancer Cells : Research indicated that modifications to the quinoline structure could improve selectivity and potency against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution between 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine and benzenesulfonyl chloride. A base (e.g., triethylamine) is used to deprotonate the amine, enabling sulfonamide bond formation. Reaction conditions (e.g., solvent polarity, temperature) critically affect yield. For example, dichloromethane under reflux achieves higher yields (~54%) compared to room-temperature reactions . Purification via flash column chromatography (ethyl acetate/hexane gradients) is essential to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H-NMR (500–600 MHz) identifies proton environments (e.g., δ 10.01 ppm for sulfonamide NH, δ 3.33 ppm for methyl groups) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 363 [M+H]+ for methylsulfanyl derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .
Q. What are the common chemical reactions involving this compound’s sulfonamide and tetrahydroquinoline moieties?
- Methodology :
- Sulfonamide Reactivity : Participates in nucleophilic substitution (e.g., alkylation at the sulfonamide nitrogen) under basic conditions .
- Tetrahydroquinoline Oxidation : The 2-oxo group can be reduced to an alcohol using LiAlH4 or oxidized to a quinone derivative with KMnO4 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?
- Methodology :
- Substituent Variation : Modifying the benzene ring (e.g., adding methylsulfanyl or cyclohexyl groups) alters binding affinity. For example, 4-cyclohexyl substitution increases hydrophobic interactions with TRIM24-BRPF1 bromodomains, enhancing inhibitory activity (IC50 < 1 µM) .
- Crystallography : X-ray structures of ligand-protein complexes (e.g., PDB ID 0NS) identify key hydrogen bonds between the sulfonamide and enzyme active sites .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Standardized Assays : Replicate enzyme inhibition assays (e.g., fluorescence polarization for bromodomains) under identical buffer/pH conditions to minimize variability .
- Meta-Analysis : Compare IC50 values across studies while controlling for cell line differences (e.g., HEK293 vs. HeLa) and assay detection limits .
Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict solubility and membrane permeability. The tetrahydroquinoline ring’s planarity enhances π-π stacking with serum albumin, prolonging half-life .
- In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates, guiding structural tweaks (e.g., fluorination to block CYP450 oxidation) .
Q. What strategies validate target engagement in cellular models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
